Myclobutanil D4
Description
Properties
CAS No. |
2140327-34-8 |
|---|---|
Molecular Formula |
C15H17ClN4 |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i4D,5D,6D,7D |
InChI Key |
HZJKXKUJVSEEFU-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CCCC)(CN2C=NC=N2)C#N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Deuterated 2-(4-Chlorophenyl)Capronitrile
The foundational intermediate for Myclobutanil D4 is 2-(4-chlorophenyl)capronitrile, which requires deuterium substitution at four positions. In standard synthesis, p-chlorophenylacetonitrile reacts with chlorobutane under alkaline conditions:
Reaction Conditions
-
Reactants : p-Chlorophenylacetonitrile (1 eq), chlorobutane (1.3–1.5 eq).
-
Catalyst : Triethylamine (40–50 wt.% relative to acetonitrile).
-
Base : 50–60 wt.% NaOH aqueous solution (pH 8.0–9.0).
For deuterated analogs, p-chlorophenylacetonitrile-d4 replaces the non-deuterated starting material. This compound is synthesized via catalytic deuteration of p-chlorophenylacetonitrile using D2O and palladium catalysts or via Ullmann-type coupling with deuterated chlorobenzene.
Yield Optimization
Triazole Ring Formation
The final step couples the brominated intermediate with sodium triazole to form this compound:
Reaction Parameters
-
Reactants : 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane-d4 (1 eq), sodium triazole (1.0–1.5 eq).
-
Solvent : DMSO.
Deuterated Product Isolation
-
Workup : Post-reaction, DMSO is removed via vacuum distillation (80–90 vol.%), followed by toluene extraction and acetone recrystallization.
-
Yield : 77–78% for non-deuterated Myclobutanil; deuterated versions exhibit comparable yields if isotopic purity is maintained.
Analytical Validation and Quality Control
Isotopic Purity Assessment
This compound requires rigorous validation to ensure deuterium incorporation at specified positions:
-
Mass Spectrometry : Quantifies deuterium enrichment (target: ≥98% D4).
-
NMR Spectroscopy : Confirms absence of proton signals at deuterated positions.
Table 1: Typical Analytical Metrics for this compound
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Purity | ≥98% D4 | LC-MS/MS |
| Chemical Purity | ≥97% | HPLC-UV |
| Residual Solvents | <50 ppm DMSO | GC-FID |
Challenges in Deuterated Synthesis
Kinetic Isotope Effects
Deuterium’s higher mass slows reaction kinetics, particularly in SN2 mechanisms (e.g., bromination). Mitigation strategies include:
Cost of Deuterated Reagents
Deuterated starting materials (e.g., p-chlorophenylacetonitrile-d4) are 10–20x costlier than protonated analogs. Bulk synthesis and catalyst recycling mitigate expenses.
Industrial and Regulatory Considerations
Scale-Up Protocols
Pilot-scale production (1–10 kg batches) adheres to Good Manufacturing Practice (GMP):
-
Solvent Recovery : DMSO is distilled and reused, reducing waste.
-
Quality Batches : Each batch undergoes isotopic and chemical purity checks.
Table 2: Scale-Up Parameters for this compound
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) |
|---|---|---|
| Reaction Volume | 1 L | 50 L |
| Distillation Efficiency | 80% | 85% |
| Batch Cycle Time | 72 hours | 96 hours |
Chemical Reactions Analysis
Types of Reactions
Myclobutanil D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Agricultural Applications
Myclobutanil is primarily utilized as a broad-spectrum fungicide in agriculture, particularly for controlling fungal diseases in crops such as wheat, barley, and various fruits. The compound operates by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Efficacy Against Fungal Pathogens
Research has demonstrated that myclobutanil effectively controls a range of fungal pathogens. For instance:
- Wheat Fusarium Head Blight : A study indicated that myclobutanil exhibited significant antifungal activity against Fusarium graminearum, the causative agent of Fusarium head blight in wheat. The compound was tested alongside other fungicides, showing comparable efficacy in reducing mycelial growth rates across various concentrations .
- General Fungal Control : Myclobutanil has been shown to inhibit the growth of several other fungi, making it a valuable tool in integrated pest management strategies .
Environmental Monitoring
The environmental persistence and potential toxicity of myclobutanil necessitate monitoring its residues in agricultural runoff and water sources. Myclobutanil D4 serves as a useful tracer in environmental studies due to its distinct isotopic signature.
Detection Methods
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for detecting myclobutanil residues in environmental samples. These methods can achieve low limits of detection (LOD), making them suitable for monitoring compliance with safety regulations .
Toxicological Studies
Research into the toxicological effects of myclobutanil has revealed significant insights regarding its safety profile and potential genotoxicity.
Genotoxic Effects
Studies on the genotoxic effects of myclobutanil have utilized model organisms such as Allium cepa (onion). Results indicated that exposure to varying concentrations of myclobutanil led to DNA sequence changes and nuclear anomalies, suggesting a potential risk even at low doses .
Case Reports of Poisoning
Case studies have documented instances of myclobutanil poisoning, highlighting the importance of awareness regarding its toxic effects. One case involved a patient who ingested an unknown quantity of the compound but presented with mild symptoms, underscoring variability in clinical presentations associated with exposure .
Case Studies and Research Findings
Mechanism of Action
Myclobutanil D4 exerts its effects by inhibiting the ergosterol biosynthesis pathway in fungi . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity of the cell membrane, leading to fungal cell death . The molecular targets involved include enzymes in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Chemical Properties and Mechanism of Action
Myclobutanil shares its triazole core structure with other conazole fungicides like Penconazole and Metconazole , but differs in substituents affecting solubility, stability, and bioavailability:
- Myclobutanil : C₁₅H₁₇ClN₄, water solubility ~142 mg/L (20°C), log Kow 3.5 .
- Penconazole : C₁₃H₁₅Cl₂N₃, log Kow 3.7, higher lipophilicity .
- Metconazole : C₁₇H₂₂ClN₃O, log Kow 3.2, polar functional groups enhance soil mobility .
All three inhibit fungal cytochrome P450 lanosterol 14α-demethylase, blocking ergosterol synthesis. However, structural variations influence binding affinity and spectrum of activity. Myclobutanil is particularly effective against powdery mildews and rusts, while Metconazole exhibits broader activity against Fusarium species .
Efficacy and Environmental Persistence
Dissipation rates (DT₅₀) in soil vary significantly based on amendments and environmental conditions:
| Compound | DT₅₀ (Unamended Soil) | DT₅₀ (Amended Soil) | Key Metabolites |
|---|---|---|---|
| Myclobutanil | 30–60 days | 51–156 days* | Triazole derivatives |
| Penconazole | 20–40 days | 35–90 days | Penconazole-alcohol |
| Metconazole | 40–80 days | 60–120 days | Metconazole-ketone |
*DT₅₀ increases 1.7–2.6× in sewage sludge (SS)- or spent mushroom substrate (SMS)-amended soils due to reduced bioavailability . Myclobutanil’s persistence is intermediate among triazoles but exceeds non-triazole fungicides like diazinon .
Toxicity Profile
| Parameter | Myclobutanil | Penconazole | Metconazole |
|---|---|---|---|
| Avian LC₅₀ | 1,200 mg/kg (moderate) | 980 mg/kg (moderate) | 1,500 mg/kg (low) |
| Aquatic EC₅₀ | 0.12 mg/L (fish) | 0.08 mg/L (fish) | 0.25 mg/L (fish) |
| Genotoxicity | Inconclusive† | Positive (in vitro) | Negative |
Penconazole shows higher aquatic toxicity, while Metconazole is less toxic to birds .
Regulatory Status and Market Trends
- MRLs range from 0.1 ppm (tea) to 2 ppm (stone fruits) .
- Penconazole : Stricter MRLs (0.05 ppm in herbs) due to higher residue accumulation .
- Metconazole : Preferred in integrated pest management for lower bioaccumulation .
Market trends highlight a shift toward eco-friendly formulations. Companies like Syngenta and DowDuPont invest in sustainable Myclobutanil derivatives, while competitors focus on Metconazole for its favorable environmental profile .
Q & A
Correlating in vitro and in vivo data using deuterated standards like this compound.
- Conduct parallel in vitro (microsomal assays) and in vivo (rodent models) studies. Use this compound to track pharmacokinetic parameters (e.g., clearance, half-life). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between systems .
Methodological Frameworks
- PICO Framework : Define Population (e.g., agricultural samples), Intervention (this compound application), Comparison (untreated controls), and Outcomes (residue quantification accuracy) .
- FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored metabolites), Ethical (proper disposal protocols), and Relevant (regulatory compliance) .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
